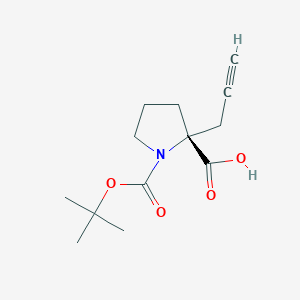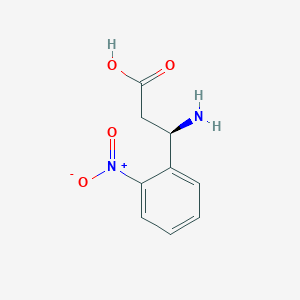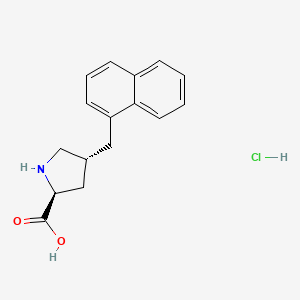![molecular formula C9H23NO4Ti B1598203 2-[Bis(2-hydroxyethyl)amino]éthanol ; propan-2-ol ; titane CAS No. 74665-17-1](/img/new.no-structure.jpg)
2-[Bis(2-hydroxyethyl)amino]éthanol ; propan-2-ol ; titane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is a compound that combines the properties of an amino alcohol, an alcohol, and a metal. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of titanium adds unique properties to the compound, making it valuable for specific applications.
Applications De Recherche Scientifique
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the preparation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Analyse Biochimique
Biochemical Properties
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in biomolecules . The nature of these interactions involves the binding of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, such as chronic inflammation and oxidative stress.
Dosage Effects in Animal Models
The effects of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with increased inflammation and oxidative stress in animal models . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can affect the activity of enzymes involved in the metabolism of lipids and carbohydrates . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol involves the reaction of ethylene oxide with ammonia, followed by the addition of propylene oxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as zinc ferrite supported on zirconium dioxide, can enhance the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various alcohols, amines, aldehydes, ketones, and esters. These products have significant applications in different fields, including pharmaceuticals and materials science .
Mécanisme D'action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and stability. The titanium component can participate in redox reactions, further expanding the compound’s range of applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: Similar in structure but lacks the titanium component.
Diethanolamine: Contains two hydroxyl groups and an amino group but no titanium.
Ethanolamine: Simplest form with one hydroxyl group and one amino group.
Uniqueness
The presence of titanium in 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium makes it unique compared to other similar compounds. This addition imparts unique properties, such as enhanced reactivity and stability, making it valuable for specific applications in catalysis and materials science .
Propriétés
Numéro CAS |
74665-17-1 |
|---|---|
Formule moléculaire |
C9H23NO4Ti |
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H15NO3.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3(2)4;/h8-10H,1-6H2;3-4H,1-2H3; |
Clé InChI |
YZHUOZULZWFLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
SMILES canonique |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)









